molecular formula C9H19N B3326412 trans-N,N,4-Trimethylcyclohexylamine CAS No. 2523-67-3

trans-N,N,4-Trimethylcyclohexylamine

Cat. No.: B3326412
CAS No.: 2523-67-3
M. Wt: 141.25 g/mol
InChI Key: XIHHDIPVRCDUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N,4-Trimethylcyclohexylamine typically involves the alkylation of cyclohexylamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of precursor compounds. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: trans-N,N,4-Trimethylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-N,N,4-Trimethylcyclohexylamine is widely used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-N,N,4-Trimethylcyclohexylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound binds to active sites on enzymes or receptors, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

  • trans-4-Methylcyclohexylamine
  • Cyclohexylamine
  • N,N-Dimethylcyclohexylamine

Comparison: trans-N,N,4-Trimethylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to trans-4-Methylcyclohexylamine, it has an additional methyl group, which can influence its reactivity and interaction with other molecules. Cyclohexylamine and N,N-Dimethylcyclohexylamine, while similar in structure, lack the same level of substitution, resulting in different chemical behaviors and applications .

Properties

IUPAC Name

N,N,4-trimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8-4-6-9(7-5-8)10(2)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHHDIPVRCDUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902701
Record name NoName_3250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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